molecular formula C9H7N3 B009019 (1H-Benzimidazol-6-yl)acetonitrile CAS No. 110925-52-5

(1H-Benzimidazol-6-yl)acetonitrile

Cat. No. B009019
CAS RN: 110925-52-5
M. Wt: 157.17 g/mol
InChI Key: ZQLUGIGOZJUGRM-UHFFFAOYSA-N
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Description

“(1H-Benzimidazol-6-yl)acetonitrile” is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves multi-step reactions. For example, a series of α-alkoxyimino-(1H-benzoimidazol-2-yl)acetonitriles were synthesized from o-phenylenediamine, ethyl cyanoacetate, chloroacetyl piperazine, and haloalkane/benzyl chloride .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical and biological properties. They are known to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including (1H-Benzimidazol-6-yl)acetonitrile, have been found to possess a wide range of bioactivities, including antimicrobial activity . They have been employed in the development of new drugs due to their effectiveness against various microbial strains.

Anthelmintic Activity

These compounds also exhibit anthelmintic activity , which means they are effective in expelling or destroying parasitic worms (helminths) in the body.

Antiviral Activity

Benzimidazole derivatives have shown promising antiviral properties . They have been studied for their potential use in the treatment of various viral infections.

Anticancer Activity

The structure of benzimidazole derivatives is similar to the nucleotides found in the human body. Because of this, they have been intensively studied for use as a new generation of anticancer agents .

Antihypertensive Activity

Some benzimidazole derivatives have demonstrated antihypertensive activities . This makes them potential candidates for the development of drugs to treat high blood pressure.

Vasodilation Properties

A series of 2-alkoxy-4-aryl-6-(1 H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives have been synthesized and tested for bioactivity. The experiment revealed that all compounds showed significant vasodilation properties .

Quantum Computational Studies

The compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, a derivative of benzimidazole, has been the subject of experimental and theoretical investigations on its optimized geometrical structure, electronic, and vibrational features using quantum computational methods .

Molecular Docking Studies

Molecular docking studies have been conducted on benzimidazole derivatives. These studies help in predicting the binding of these compounds to proteins, which is crucial in drug design .

Future Directions

Benzimidazole derivatives have been the focus of many research studies due to their broad range of chemical and biological properties. The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is a significant area of interest .

properties

IUPAC Name

2-(3H-benzimidazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLUGIGOZJUGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC#N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551149
Record name (1H-Benzimidazol-6-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Benzimidazol-6-yl)acetonitrile

CAS RN

110925-52-5
Record name (1H-Benzimidazol-6-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,3-benzodiazol-6-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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